(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone
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Description
(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C22H20N4O3S2 and its molecular weight is 452.55. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing a thiazole ring, such as this one, have been observed to exhibit anti-inflammatory and analgesic activity . Therefore, it’s possible that “(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone” may target enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) .
Biological Activity
The compound (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes piperazine and thiazole moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular characteristics of the compound are essential for understanding its biological interactions. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C24H28N4O3S2 |
Molecular Weight | 484.6 g/mol |
CAS Number | 897484-72-9 |
Density | Not Available |
Solubility | Not Available |
Stability | Depends on conditions |
While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with various biological targets. The presence of the piperazine and thiazole groups suggests that it may modulate neurotransmitter systems or inhibit specific enzymes involved in disease pathways.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds related to the thiazole class. For instance, derivatives containing thiazole moieties have shown significant cytotoxic effects against various cancer cell lines. A study evaluated 47 new substances derived from dimedone and thiazoles, revealing that certain compounds exhibited high inhibition rates against tyrosine kinases associated with tumor growth, such as c-Met and Pim-1 kinases .
Inhibitory Effects on Kinases
In a comparative analysis, several thiazole derivatives demonstrated potent inhibitory activities against tyrosine kinases. The most promising compounds from the studies included those with structural similarities to our compound of interest, indicating a potential pathway for therapeutic development targeting cancer treatment .
Case Studies
- Cytotoxic Screening : A cytotoxicity assay was performed on six tumor cell lines where derivatives similar to our compound showed promising results. Compounds with high activity against PC-3 cell lines were further investigated for their interactions with c-Met kinase .
- Mechanistic Studies : In vitro studies involving docking simulations revealed that certain derivatives bind effectively to active sites of target proteins, suggesting a mechanism through which these compounds exert their biological effects .
Future Directions and Applications
The structural features of This compound indicate its potential application in developing new therapeutic agents for cancer treatment and possibly other diseases influenced by kinase activity. Further research is warranted to explore:
- In vivo studies to assess the efficacy and safety profile.
- Optimizing synthesis routes for improved yield and purity.
- Exploring additional biological targets , including antimicrobial activities.
Properties
IUPAC Name |
[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitro-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S2/c1-13-3-4-14(2)20-19(13)23-22(31-20)25-9-7-24(8-10-25)21(27)18-12-15-11-16(26(28)29)5-6-17(15)30-18/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHCHUBIFRUCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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